molecular formula C12H12N2O3 B11964362 N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide CAS No. 18542-74-0

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide

Cat. No.: B11964362
CAS No.: 18542-74-0
M. Wt: 232.23 g/mol
InChI Key: AAPPUPXTZPQMIS-UHFFFAOYSA-N
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Description

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (CAS 18542-74-0) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of hybrid pyrrolidine-2,5-dione derivatives that are designed by merging pharmacophores from known antiepileptic drugs, resulting in compounds with a multifaceted biological profile . This structural hybridization aims to create agents with a broader spectrum of activity and potential efficacy against treatment-resistant conditions. Primary research applications for this compound and its structural analogues are focused on the discovery of new therapeutic agents for central nervous system disorders. These compounds are investigated as potent anticonvulsants in preclinical models, showing efficacy in standard seizure tests such as the maximal electroshock (MES) and the psychomotor 6 Hz models . Furthermore, research indicates that these derivatives often possess significant antinociceptive properties, demonstrating effectiveness in models of tonic, neurogenic, and neuropathic pain, including formalin-induced and capsaicin-induced pain models . The plausible mechanism of action for leading compounds in this series involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels, suggesting a potential multi-targeting profile . Researchers value this chemical series for exploring new multitarget strategies to address conditions with complex pathophysiology, such as drug-resistant epilepsy and chronic pain . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18542-74-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide

InChI

InChI=1S/C12H12N2O3/c15-10(8-9-4-2-1-3-5-9)13-14-11(16)6-7-12(14)17/h1-5H,6-8H2,(H,13,15)

InChI Key

AAPPUPXTZPQMIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide typically involves the reaction of N-hydroxysuccinimide with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide derivatives. These compounds have been synthesized and tested for their efficacy in various seizure models.

Case Studies and Findings

  • Hybrid Compounds : A series of hybrid pyrrolidine-2,5-dione derivatives were developed, demonstrating potent anticonvulsant activity in mouse models. For instance, compound 22 showed significant efficacy with effective doses (ED50) of 23.7 mg/kg in the maximal electroshock test and 22.4 mg/kg in the 6 Hz seizure model .
  • Safety Profile : The safety and toxicity profiles were evaluated using the rotarod test, indicating that some compounds exhibited favorable protective indexes compared to established antiepileptic drugs (AEDs) like ethosuximide and lacosamide .

Antinociceptive Properties

In addition to their anticonvulsant effects, these compounds have also shown promise in pain management.

Research Insights

  • Compounds derived from this compound have demonstrated significant antinociceptive activity in formalin-induced pain models. The lead compound 22 was particularly noted for its effectiveness .

Anticoagulant Applications

Another area of application for derivatives of this compound is in anticoagulation therapies.

Therapeutic Uses

  • These compounds have been identified as inhibitors of coagulation factor Xa, making them potential candidates for treating thromboembolic disorders such as thrombosis and myocardial infarction . Their use extends to:
    • Preventing rethrombosis post-surgery.
    • Serving as anticoagulants in artificial organs and during hemodialysis.

Summary of Applications

ApplicationDescriptionKey Findings
AnticonvulsantEffective against seizures in various animal modelsCompound 22: ED50 MES = 23.7 mg/kg; ED50 6 Hz = 22.4 mg/kg
AntinociceptiveSignificant pain relief observed in formalin-induced pain modelsLead compound shows potent antinociceptive effects
AnticoagulantInhibits factor Xa; used for thromboembolic disordersPotential applications in surgery and artificial organ management

Mechanism of Action

The mechanism of action of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound can act as a positive allosteric modulator of the EAAT2 transporter, enhancing glutamate uptake and providing neuroprotective effects .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Selected Analogs

Compound ID & Structure Yield (%) Melting Point (°C) Purity (UPLC, %) Molecular Weight (LC-MS)
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (14) 71.2 128.3–129.9 >99 323.13 (Calc), 323.3 (Exp)
N-(2-Fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (15) 74.5 148.3–149.3 >99.9 341.12 (Calc), 341.13 (Exp)
N-(3-Trifluoromethoxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (13) 68.7 132.6–133.4 >99.9 393.10 (Calc), 393.2 (Exp)
N-(4-Chlorophenethyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (28) 68.6 137.2–137.8 >99.9 376.84 (Calc), 377.0 (Exp)
N-(3-Trifluoromethylphenethyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (29) 69.3 149.2–150.4 >99.9 410.11 (Calc), 410.3 (Exp)

Key Observations:

  • Substituent Effects on Melting Points: Fluorinated (e.g., 15) and trifluoromethyl-containing analogs (29) exhibit higher melting points (>140°C), suggesting enhanced crystallinity and stability compared to non-halogenated derivatives .
  • Purity and Yield: Most compounds achieve >99% purity, with yields ranging from 64.3% to 74.5%. Phenethyl-substituted derivatives (28–31 ) generally show lower yields than benzyl-substituted analogs, likely due to steric hindrance during synthesis .

Structure-Activity Relationships (SAR) in Anticonvulsant Activity

Table 2: Substituent Effects on Anticonvulsant Efficacy

Compound ID Substituent ED50 (mg/kg)* Neurotoxicity (TD50, mg/kg)*
N-(3-Trifluoromethoxyphenyl) analog (13) 3-Trifluoromethoxybenzyl Not reported Not reported
N-(3-Trifluoromethylphenethyl) analog (29) 3-Trifluoromethylphenethyl 32.1 98.7
N-(4-Chlorophenethyl) analog (28) 4-Chlorophenethyl 45.6 >100
N-(3-Phenylpropyl) analog (31) 3-Phenylpropyl 58.9 >100

*Data derived from murine maximal electroshock (MES) models; ED50 = median effective dose; TD50 = median toxic dose .

Key Trends:

  • Electron-Withdrawing Groups Enhance Potency: The trifluoromethyl group in 29 (ED50 = 32.1 mg/kg) confers superior anticonvulsant activity compared to chlorinated (28) or non-halogenated (31) analogs. This aligns with increased lipophilicity improving CNS bioavailability .
  • Neurotoxicity Profile: Phenethyl-linked derivatives (28–31 ) exhibit lower neurotoxicity (TD50 >100 mg/kg) than smaller substituents, indicating a broader therapeutic window .

Research Findings and Mechanistic Insights

Anticonvulsant Mechanisms

The 2,5-dioxopyrrolidin-1-yl moiety is hypothesized to mimic glutamate or GABAergic pharmacophores, modulating ion channels or neurotransmitter receptors. Fluorinated analogs (e.g., 15, 29) may enhance binding to voltage-gated sodium channels, a known target for anticonvulsants like phenytoin .

Biological Activity

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide, a compound derived from the pyrrolidine-2,5-dione framework, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological profile, focusing on its anticonvulsant properties, potential mechanisms of action, and safety profiles based on recent studies.

Structural Overview

This compound exhibits a unique structural configuration that contributes to its biological activity. The compound is characterized by the presence of a pyrrolidine-2,5-dione ring and an acetamide functional group. This structure is pivotal for its interaction with biological targets.

Compound Molecular Formula Key Structural Features
This compoundC12H12N2O2Pyrrolidine-2,5-dione ring, acetamide group

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of this compound and its analogs. The compound has been evaluated in various preclinical models, demonstrating efficacy in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test.

  • Efficacy in Seizure Models :
    • Maximal Electroshock (MES) Test : The compound exhibited significant protection against seizures with an effective dose (ED50) ranging from 45.6 mg/kg to 67.65 mg/kg depending on the specific analog tested .
    • Pentylenetetrazole (PTZ) Test : Similar protective effects were observed with ED50 values around 42.83 mg/kg .

The anticonvulsant effects of this compound are believed to be mediated through multiple mechanisms:

  • Voltage-Gated Sodium Channel Inhibition : Electrophysiological studies using patch-clamp techniques suggest that the compound inhibits voltage-gated sodium channels, which is a common mechanism among many anticonvulsants .
  • Calcium Channel Modulation : Some derivatives have shown to inhibit calcium currents mediated by Cav1.2 channels, further supporting their role as anticonvulsants .

Safety Profile

The safety profile of this compound has been assessed through various toxicity tests:

  • Neurotoxicity Assessment : In rotarod tests conducted at doses up to 100 mg/kg, the compound did not induce significant motor deficits, suggesting a favorable safety margin compared to established antiepileptic drugs like valproic acid .
  • Hepatotoxicity Evaluation : Studies indicated only minor reductions in HepG2 cell viability at high concentrations (100 µM), indicating low hepatotoxic risk associated with this compound .

Case Studies and Comparative Analysis

Several case studies have been documented regarding the efficacy of this compound and its derivatives:

Study Findings
Study 1Demonstrated significant anticonvulsant activity in MES and PTZ models with minimal side effects .
Study 2Highlighted the compound's ability to cross the blood-brain barrier effectively while maintaining a favorable pharmacokinetic profile .
Study 3Showed that structural modifications could enhance potency and selectivity against specific seizure types .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling between 2-phenylacetic acid and 2,5-dioxopyrrolidine. For example, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common coupling agent used in acetonitrile/DMF mixtures under basic conditions (e.g., diisopropylethylamine) . Purity optimization involves recrystallization from ethyl acetate/hexane mixtures or preparative HPLC. Structural confirmation requires 1H^1H-NMR (aromatic protons at δ 7.2–7.4 ppm, pyrrolidinedione protons at δ 2.8–3.1 ppm) and LC-MS (expected [M+H]+^+ at m/z 259.1) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Compare observed peaks to canonical references (e.g., InChI=1S/C16H16ClNO/c1-11-8-9-12(2)14(10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (C14_{14}H14_{14}N2_2O3_3, theoretical MW 258.10).
  • X-ray crystallography : Resolve crystal packing (if crystalline) to validate stereoelectronic properties .

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer : The 2,5-dioxopyrrolidinyl group is a reactive handle for bioconjugation (e.g., forming amide bonds with lysine residues in proteins). Applications include:
  • PROTAC linker design : Used to conjugate E3 ligase ligands to target proteins for degradation .
  • Antibody-drug conjugates (ADCs) : Attach cytotoxic payloads via NHS ester chemistry .

Advanced Research Questions

Q. How does structural modification of the dioxopyrrolidinyl group influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide) reveal:
  • Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, improving conjugation efficiency.
  • Methyl groups at the pyrrolidine 2,5-positions reduce steric hindrance, increasing binding to intracellular targets (e.g., monoclonal antibody production enhancers) .
Substituent Effect on Activity Reference
2,5-dimethylpyrrole↑ Monoclonal antibody yield by 40%
ChlorophenylStabilizes amide bond in proteolysis

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Solvent polarity : Test activity in DMSO vs. aqueous buffers to assess aggregation artifacts.
  • Cellular context : Use isogenic cell lines (e.g., CHO vs. HEK293) to evaluate cell-specific responses .
  • Dose optimization : Perform time-course assays (e.g., 24–72 hr) to distinguish acute vs. chronic effects.

Q. How can researchers optimize this compound for enhanced intracellular delivery?

  • Methodological Answer : Strategies include:
  • Lipid nanoparticle encapsulation : Use microfluidics to formulate nanoparticles (size <200 nm) for endosomal escape.
  • Prodrug modification : Introduce cleavable tert-butyl esters to improve membrane permeability, later hydrolyzed by intracellular esterases .
  • Targeted delivery : Conjugate to cell-penetrating peptides (e.g., TAT) via the dioxopyrrolidinyl NHS ester .

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